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Abstract

This technical guide provides a summary of the known chemical and physical properties of 2-
Cyclopropyloxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal
chemistry and drug discovery. The document collates available data on its structure,
physicochemical characteristics, and general reactivity based on the oxazole and cyclopropyl
moieties. Due to the limited availability of detailed experimental data in publicly accessible
literature, this guide also highlights the current gaps in knowledge regarding its specific
synthesis protocols, spectral characterization, and biological activity, thereby identifying
opportunities for future research.

Introduction

2-Cyclopropyloxazole-4-carbonitrile (CAS No. 1159734-36-7) is a small molecule featuring a
cyclopropyl group attached to an oxazole ring, which is further functionalized with a nitrile
group. The oxazole scaffold is a common motif in numerous biologically active compounds, and
the incorporation of a cyclopropyl ring can confer unique conformational constraints and
metabolic stability. These structural features make 2-Cyclopropyloxazole-4-carbonitrile a
molecule of potential interest for the development of novel therapeutic agents. This guide aims
to consolidate the currently available technical information on this compound.
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Chemical and Physical Properties

The known physicochemical properties of 2-Cyclopropyloxazole-4-carbonitrile are
summarized in the table below. It is important to note that while some data is available from
chemical suppliers and databases, comprehensive, peer-reviewed experimental data is scarce.

Property Value Source
Molecular Formula C7HeN20 ChemicalBook[1]
Molecular Weight 134.14 g/mol ChemicalBook[1]
CAS Number 1159734-36-7 ChemicalBook][1]
Boiling Point 256.6 + 13.0 °C (at 760 Torr) ChemicalBook][1]
Density 1.26 £ 0.1 g/cm?3 (at 20°C, 760 ChemicalBook[1]
Torr)

Flash Point 109.0 +19.8 °C ChemicalBook][1]
Solubility Slightly soluble Generic Data

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 2-Cyclopropyloxazole-4-
carbonitrile is not readily available in the current body of scientific literature. However, general
synthetic routes to substituted oxazoles are well-established. A plausible synthetic approach
could involve the cyclization of a suitable precursor, such as an a-haloketone with a primary
amide, or the reaction of an isocyanide with an acid chloride.

A potential, though unverified, synthetic workflow is depicted below. This diagram illustrates a
generalized pathway and does not represent a validated experimental protocol for this specific
compound.
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Caption: A generalized synthetic pathway for oxazole formation.

Spectral Data and Characterization

Comprehensive, experimentally-derived spectral data (*H NMR, 3C NMR, IR, Mass
Spectrometry) for 2-Cyclopropyloxazole-4-carbonitrile are not available in published
literature. For researchers aiming to synthesize and characterize this compound, the following
spectral features would be anticipated based on its structure:

e 1H NMR: Signals corresponding to the cyclopropyl protons (a multiplet system) and a singlet
for the proton on the oxazole ring.

e 13C NMR: Resonances for the cyclopropyl carbons, the carbons of the oxazole ring (with the
carbon attached to the nitrile group being significantly deshielded), and the nitrile carbon.

» IR Spectroscopy: A characteristic strong absorption band for the nitrile (C=N) stretching
vibration, typically in the range of 2220-2260 cm™1, along with bands associated with the
C=N and C-O stretching of the oxazole ring.
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e Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 134.05.
Fragmentation patterns would likely involve the loss of the cyclopropyl group and/or the
nitrile group.

Reactivity and Stability

Specific studies on the chemical reactivity and stability of 2-Cyclopropyloxazole-4-
carbonitrile have not been reported. However, the reactivity can be inferred from the
constituent functional groups:

e Oxazole Ring: The oxazole ring is generally stable but can undergo reactions such as
electrophilic substitution, although it is less reactive than other five-membered heterocycles
like pyrrole. The nitrile group is an electron-withdrawing group, which will influence the
reactivity of the ring.

¢ Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide
under acidic or basic conditions. It can also be reduced to a primary amine.

o Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening
reactions under certain conditions, such as with strong acids or in the presence of certain
transition metal catalysts.

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity of 2-
Cyclopropyloxazole-4-carbonitrile or its involvement in any signaling pathways. However,
the presence of the oxazole and cyclopropyl moieties suggests potential for biological activity.
Oxazole-containing compounds have been reported to exhibit a wide range of pharmacological
properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopropyl
group is often incorporated into drug candidates to enhance metabolic stability and improve
binding affinity to biological targets.

The logical relationship for investigating the potential of this compound in drug discovery is
outlined below.
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Caption: A typical workflow for early-stage drug discovery.

Conclusion and Future Directions

2-Cyclopropyloxazole-4-carbonitrile is a chemical entity with structural features that suggest
potential for applications in medicinal chemistry. However, a significant gap exists in the
publicly available scientific literature regarding its detailed synthesis, characterization, and
biological evaluation. Future research efforts should be directed towards:

o Developing and publishing a robust and scalable synthetic protocol.
o Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.

 Investigating its solubility in various pharmaceutically relevant solvents.
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e Screening for biological activity against a panel of therapeutic targets.

The generation of this fundamental data will be crucial for unlocking the full potential of 2-
Cyclopropyloxazole-4-carbonitrile and its derivatives in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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